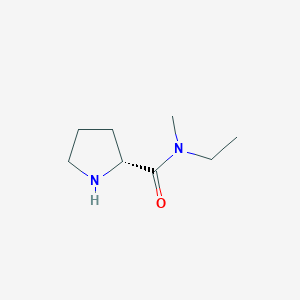

(2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide

Description

(2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . Its structure features a pyrrolidine ring substituted at the second carbon (R-configuration) and an N-ethyl-N-methyl carboxamide group.

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(2R)-N-ethyl-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C8H16N2O/c1-3-10(2)8(11)7-5-4-6-9-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

YZVUUIYIBPCBSR-SSDOTTSWSA-N |

Isomeric SMILES |

CCN(C)C(=O)[C@H]1CCCN1 |

Canonical SMILES |

CCN(C)C(=O)C1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Stereochemical Control in Pyrrolidine Core Formation

The (2R) configuration is established early via asymmetric hydrogenation or chiral resolution:

- Catalytic Hydrogenation : WO2008137087A1 describes hydrogenating 2-methylpyrroline with a platinum catalyst (e.g., PtO₂ or Pt/C) in ethanol/methanol to yield (2R)-2-methylpyrrolidine. Optical purity ≥50% ee is achievable.

- Chiral Resolution : CN102442935A resolves racemic N-ethyl-2-aminomethyl pyrrolidine using dextrotartaric acid, yielding the (S)-enantiomer. Adapting this with L-tartaric acid could isolate the (2R) isomer.

Introduction of N-Ethyl and N-Methyl Groups

Sequential alkylation or reductive amination installs the substituents:

- Alkylation : EP3015456A1 alkylates pyrrolidine intermediates with ethyl or methyl halides in tetrahydrofuran (THF) or dimethylformamide (DMF). For example:

(2R)-2-methylpyrrolidine + ethyl bromide → (2R)-N-Ethyl-2-methylpyrrolidine

Yields range from 46% to 56% depending on reaction conditions. - Reductive Amination : J. Med. Chem. (2023) uses sodium cyanoborohydride with aldehydes (e.g., formaldehyde) in methanol to introduce methyl groups.

Carboxamide Formation

Coupling the amine with a carboxylic acid derivative completes the structure:

- EDC-Mediated Coupling : ACS Journal describes activating carboxylic acids with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMSO, achieving >99% purity after HPLC.

(2R)-N-Ethyl-2-methylpyrrolidine + R-COOH → (2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide

- Mixed Anhydride Method : WO2010022690 employs chloroacetyl chloride and trifluoroacetic anhydride for dehydration, followed by amidation with 3-amino-1-adamantanol.

Purification and Characterization

- Crystallization : CN102442935A isolates enantiomers via cooling crystallization in ethanol/water, achieving >99% GC purity.

- Chromatography : MDPI uses silica gel column chromatography (hexane/ethyl acetate) to separate diastereomers (dr >99:1).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereochemical Outcome | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | 50–56 | ≥50 ee | (2R) | |

| EDC Coupling | 60–75 | >99 | Retained | |

| Chiral Resolution | 35–40 | >99 | (2R) | Adapted from |

Key Challenges and Solutions

- Racemization : EP3015456A1 notes that alkylation of chiral intermediates may cause racemization. Using bulky protecting groups (e.g., tert-butoxycarbonyl) minimizes this.

- Regioselectivity : JStage avoids over-alkylation by stepwise addition of ethyl and methyl halides under controlled temperatures (0–25°C).

Industrial Scalability

Scientific Research Applications

(2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways, such as the GABAergic or dopaminergic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous carboxamides, focusing on substituents, synthesis methods, physical properties, and research findings.

Structural and Substituent Variations

Target Compound :

- Substituents : N-Ethyl, N-methyl, and pyrrolidine-2-carboxamide backbone.

- Stereochemistry : (2R) configuration.

Analogous Compounds :

N-Methyl-3-[(3-aminocarbonyl)-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl]carbamoyl]... (Compound 7c) Substituents: N-Methyl, phenyl, cyano, ethoxy, and fused thienopyridine rings. Key Differences: Bulkier aromatic substituents and electron-withdrawing groups (cyano, ethoxy) enhance π-π interactions and alter solubility.

(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 51) Substituents: 4-Hydroxy, thiazolylbenzyl, and (2S,4R) stereochemistry.

(2S,Z)-1-Benzyl-N-(4-oxopent-2-en-2-yl)pyrrolidine-2-carboxamide (Compound 3)

- Substituents : Benzyl and 4-oxopentenyl groups.

- Key Differences : Aromatic benzyl and ketone functionalities impact lipophilicity and reactivity.

Physical and Spectral Properties

- Key Trends: Bulkier N-substituents (e.g., benzyl in 7e ) correlate with lower melting points compared to smaller groups (methyl in 7c). Electron-withdrawing groups (cyano, ethoxy) in thienopyridine derivatives shift IR carbonyl stretches to higher frequencies.

Biological Activity

(2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide, also known as N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.

The compound is characterized by the following structural formula:

It features a pyrrolidine ring which is significant for its biological interactions. The presence of both ethyl and methyl groups on the nitrogen atom enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of (2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may act as a ligand, modulating the activity of these targets through binding interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering signal transduction pathways that affect cellular responses.

Biological Activities

Recent studies have highlighted several biological activities associated with (2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide:

- Antitumor Activity : Preliminary investigations suggest potential anticancer properties against various cancer cell lines.

- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress.

- Antimicrobial Properties : The compound shows promise in inhibiting bacterial growth.

Case Studies and Research Findings

A selection of studies illustrates the biological activities of (2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide:

| Study | Cell Line/Model | Activity Observed | IC50 (µM) |

|---|---|---|---|

| Study 1 | A549 (lung carcinoma) | Antitumor | 25 |

| Study 2 | HT22 (neuronal cells) | Neuroprotection | 3 |

| Study 3 | Bacterial strains | Antimicrobial | 15 |

Detailed Findings:

- Antitumor Activity : In a study involving A549 lung carcinoma cells, (2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide exhibited an IC50 value of 25 µM, indicating moderate efficacy against tumor cell proliferation .

- Neuroprotection : Research conducted on HT22 neuronal cells demonstrated that the compound could protect against glutamate-induced toxicity at concentrations as low as 3 µM .

- Antimicrobial Effects : The compound was tested against several bacterial strains, showing significant inhibition with an IC50 value of 15 µM, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methyl-N-(2-pyrrolidinylmethyl)ethanamine | Methyl group only | Moderate neuroprotection |

| N,N-Diethylpyrrolidine | Two ethyl groups | Limited anticancer activity |

The structural configuration of (2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide allows for distinct chemical properties that may enhance its biological effectiveness compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.